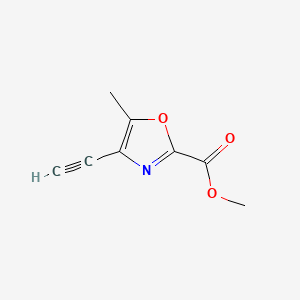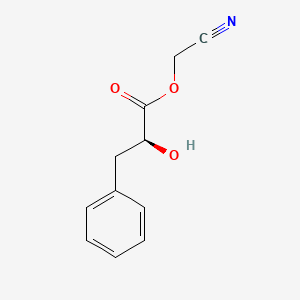![molecular formula C6H10ClF2N B6609883 (1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2866254-59-1](/img/structure/B6609883.png)
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, commonly referred to as DFMAH, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound that has been used in the synthesis of a variety of compounds and has been studied for its potential role in biochemical and physiological processes.
Scientific Research Applications
DFMAH has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral compounds, and has been studied for its potential role in biochemical and physiological processes. It has also been used as a building block for the synthesis of other compounds. In addition, it has been used in the synthesis of polymers and polymeric materials.
Mechanism of Action
The mechanism of action of DFMAH is not well understood. However, it is believed that the compound acts as a chiral catalyst, promoting the formation of certain compounds from their precursors. It is also believed that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFMAH are not well understood. However, it has been suggested that the compound may interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects. In particular, it has been suggested that the compound may be involved in the regulation of the immune system and the production of certain hormones.
Advantages and Limitations for Lab Experiments
The advantages of using DFMAH in laboratory experiments include its high yield and its ability to act as a chiral catalyst. Additionally, it can be easily synthesized using a variety of methods. The limitations of using DFMAH in laboratory experiments include its potential to interact with certain proteins, enzymes, and other molecules in the body, leading to the production of certain biochemical and physiological effects.
Future Directions
Future research on DFMAH should focus on further elucidating its mechanism of action and understanding its potential biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of this compound. Finally, further research should be conducted to determine the potential toxicity of this compound when used in laboratory experiments.
Synthesis Methods
DFMAH can be synthesized using a variety of methods. One method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfinate in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Another method involves the reaction of 1-chloro-3-azabicyclo[3.1.0]hexane with potassium difluoromethanesulfonate in the presence of a base such as sodium hydroxide. This reaction also produces the desired product in high yield.
properties
IUPAC Name |
(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(6)2-9-3-6;/h4-5,9H,1-3H2;1H/t4-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOTXJULJRZBR-FINAUTGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)



![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)


![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)